molecular formula C7H13BF3K B13572158 Potassium (3,3-dimethylcyclopentyl)trifluoroborate

Potassium (3,3-dimethylcyclopentyl)trifluoroborate

Katalognummer: B13572158
Molekulargewicht: 204.08 g/mol
InChI-Schlüssel: LBKQAMSMAVORLZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Potassium (3,3-dimethylcyclopentyl)trifluoroboranuide is a chemical compound with the molecular formula C8H15BF3K. It is a boron-containing compound that is often used in various chemical reactions and research applications due to its unique properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of potassium (3,3-dimethylcyclopentyl)trifluoroboranuide typically involves the reaction of 3,3-dimethylcyclopentylboronic acid with potassium fluoride and a suitable trifluoroborane source. The reaction is usually carried out in an inert atmosphere to prevent oxidation and moisture interference. The reaction conditions often include:

    Solvent: Anhydrous solvents such as tetrahydrofuran (THF) or diethyl ether.

    Temperature: The reaction is typically conducted at room temperature or slightly elevated temperatures.

    Purification: The product is purified by recrystallization or chromatography techniques.

Industrial Production Methods

In an industrial setting, the production of potassium (3,3-dimethylcyclopentyl)trifluoroboranuide may involve larger scale reactions with optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

Potassium (3,3-dimethylcyclopentyl)trifluoroboranuide undergoes various types of chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the trifluoroboranuide group is replaced by other nucleophiles.

    Coupling Reactions: It is often used in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions.

Common Reagents and Conditions

    Reagents: Common reagents used in reactions with potassium (3,3-dimethylcyclopentyl)trifluoroboranuide include palladium catalysts, bases like potassium carbonate, and various nucleophiles.

    Conditions: Reactions are typically carried out under inert atmospheres, such as nitrogen or argon, to prevent unwanted side reactions.

Major Products

The major products formed from reactions involving potassium (3,3-dimethylcyclopentyl)trifluoroboranuide depend on the specific reaction type. For example, in Suzuki-Miyaura coupling, the major product is a biaryl compound.

Wissenschaftliche Forschungsanwendungen

Potassium (3,3-dimethylcyclopentyl)trifluoroboranuide has a wide range of applications in scientific research, including:

    Chemistry: It is used as a reagent in organic synthesis, particularly in cross-coupling reactions to form complex molecules.

    Biology: The compound can be used to modify biomolecules for studying biological processes.

    Industry: The compound is used in the production of advanced materials and specialty chemicals.

Wirkmechanismus

The mechanism by which potassium (3,3-dimethylcyclopentyl)trifluoroboranuide exerts its effects involves the interaction of the trifluoroboranuide group with various molecular targets. In cross-coupling reactions, the compound acts as a boron source that facilitates the formation of carbon-carbon bonds through the catalytic cycle involving palladium intermediates.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • Potassium (3,3-dimethylcyclopentyl)methyltrifluoroboranuide
  • Potassium 3,4-dichlorophenyltrifluoroborate

Uniqueness

Potassium (3,3-dimethylcyclopentyl)trifluoroboranuide is unique due to its specific structure, which imparts distinct reactivity and stability compared to other boron-containing compounds. Its ability to participate in a wide range of chemical reactions makes it a valuable reagent in synthetic chemistry.

Eigenschaften

Molekularformel

C7H13BF3K

Molekulargewicht

204.08 g/mol

IUPAC-Name

potassium;(3,3-dimethylcyclopentyl)-trifluoroboranuide

InChI

InChI=1S/C7H13BF3.K/c1-7(2)4-3-6(5-7)8(9,10)11;/h6H,3-5H2,1-2H3;/q-1;+1

InChI-Schlüssel

LBKQAMSMAVORLZ-UHFFFAOYSA-N

Kanonische SMILES

[B-](C1CCC(C1)(C)C)(F)(F)F.[K+]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.